molecular formula C15H14ClN5O2 B2987427 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 941884-36-2

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2987427
CAS No.: 941884-36-2
M. Wt: 331.76
InChI Key: YWFSXDIQBNXKLI-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway . RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

Similar compounds have shown favorable ripk1 kinase inhibition activity . They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis . These compounds efficiently block TNFα-induced necroptosis in both human and murine cells , and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation .

Pharmacokinetics

Similar compounds have shown acceptable pharmacokinetic characteristics . For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also displayed an oral bioavailability of 59.55% .

Result of Action

The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFSXDIQBNXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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